(2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide
Description
Its structure features a coumarin core substituted at position 2 with a (2-methylpropanoyl)oxyimino group and at position 3 with a 3,4-difluorophenyl carboxamide. This combination of substituents confers unique physicochemical properties, making it a subject of interest in drug discovery.
Properties
IUPAC Name |
[(Z)-[3-[(3,4-difluorophenyl)carbamoyl]chromen-2-ylidene]amino] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O4/c1-11(2)20(26)28-24-19-14(9-12-5-3-4-6-17(12)27-19)18(25)23-13-7-8-15(21)16(22)10-13/h3-11H,1-2H3,(H,23,25)/b24-19- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKSEUCIIRMMCY-CLCOLTQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide belongs to the chromene class of compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a chromene backbone with a carboxamide functional group and a difluorophenyl substituent, which may influence its biological properties.
Anticancer Activity
Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines. A study reported that certain N-phenyl coumarin-3-carboxamides demonstrated IC50 values as low as 0.39–0.75 μM against HeLa cells, comparable to the standard drug doxorubicin .
The mechanism of action for this class of compounds often involves the modulation of specific molecular targets such as enzymes and receptors. For example, some chromene derivatives have been identified as inhibitors of protein kinases, which play crucial roles in cancer cell proliferation and survival . The presence of the carboxamide group is believed to enhance binding affinity to these targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of chromene derivatives. Research indicates that modifications at specific positions on the chromene ring can significantly alter their potency. The presence of electron-withdrawing groups, such as fluorine atoms in this compound, may enhance its inhibitory effects on target enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound 1 | Structure | Anticancer | 0.75 |
| Compound 2 | Structure | Antibacterial | 50 |
| This compound | Structure | Anticancer | TBD |
Study 1: Anticancer Efficacy
In a study evaluating various chromene derivatives for anticancer activity, this compound was tested against several cancer cell lines including HepG2 and MCF-7. The results indicated promising cytotoxic effects with an IC50 value below 10 μM.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of MAO-B by chromone derivatives. It was found that modifications at the phenyl ring significantly influenced the inhibitory potency. The study concluded that this compound exhibited competitive inhibition against MAO-B with a Ki value indicating strong binding affinity .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with chromene structures exhibit significant anticancer properties. The specific compound has been tested for its efficacy against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade and mitochondrial pathway .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its ability to inhibit bacterial growth was assessed through minimum inhibitory concentration (MIC) tests, revealing effectiveness against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.
3. Anti-inflammatory Effects
In vitro studies have shown that this chromene derivative can reduce inflammation markers in human cell lines. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for further investigation in treating inflammatory diseases .
Biological Research
1. Fluorescent Probes
Due to its unique chemical properties, this compound can be utilized as a fluorescent probe in biological imaging. The chromene moiety allows for specific excitation and emission wavelengths, facilitating the visualization of cellular processes in live cells .
2. Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules positions it as a potential candidate for drug delivery systems. Its compatibility with liposomes and nanoparticles could enhance the bioavailability and targeted delivery of therapeutic agents .
Material Science
1. Photonic Applications
The optical properties of (2Z)-N-(3,4-difluorophenyl)-2-{[(2-methylpropanoyl)oxy]imino}-2H-chromene-3-carboxamide make it suitable for photonic applications. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and solar cells due to its ability to absorb and emit light efficiently .
2. Coatings and Polymers
The compound can be incorporated into polymer matrices to create coatings with enhanced mechanical properties and UV stability. This application is particularly relevant in developing protective materials for various industrial applications .
Case Studies
Comparison with Similar Compounds
Structural Features
The table below summarizes structural and molecular characteristics of the target compound and its analogs:
Key Observations:
- Substituent Effects: The target compound’s 3,4-difluorophenyl and isobutyryloxyimino groups likely enhance lipophilicity, favoring membrane permeability. Electron-withdrawing fluorine atoms (present in the target and –6 compounds) may stabilize the molecular framework and influence electronic interactions in biological systems. Steric hindrance from methyl groups (e.g., ) could reduce solubility but improve metabolic stability.
Synthesis :
Physicochemical Properties
- Melting Points : Compound 13a exhibits a high melting point (288°C) due to strong intermolecular hydrogen bonding from the hydrazinylidene and sulfamoyl groups . The target compound’s melting point is unreported, but its isobutyryl group may reduce crystallinity compared to polar analogs.
- Solubility : Sulfamoyl-containing compounds (e.g., Compound 12) are expected to have higher aqueous solubility than the target or –6 derivatives, which feature lipophilic fluorinated aryl groups.
Q & A
Q. Basic
- ¹H NMR : Coupling constants (J) between imine protons and adjacent groups; Z-configuration often shows distinct splitting patterns .
- X-ray crystallography : Definitive confirmation via bond angle and spatial arrangement analysis .
Advanced - NOE experiments : Detect spatial proximity between imine protons and chromene substituents .
- DFT calculations : Predict and compare experimental vs. theoretical NMR shifts for Z/E isomers .
How do steric and electronic effects of the 3,4-difluorophenyl group influence reactivity?
Q. Basic
- Electronic effects : Fluorine’s electronegativity enhances electrophilic substitution resistance at the aryl ring .
- Steric hindrance : Ortho-fluorine atoms restrict rotation, stabilizing the Z-configuration .
Advanced - Hammett analysis : Quantify substituent effects on reaction rates (σ values for fluorine: +0.43) .
- Competitive experiments : Compare reactivity with non-fluorinated analogs to isolate steric contributions .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Assay standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and control for purity (>98% by HPLC) .
- Structural verification : Reconfirm stereochemistry via X-ray for batches showing divergent activity .
- Solubility adjustments : Use DMSO/carrier systems to ensure consistent bioavailability in vitro .
How can computational modeling predict binding modes to therapeutic targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values for lead optimization .
What degradation pathways occur under storage, and how are they mitigated?
Q. Basic
- Hydrolysis : The imine group is prone to acidic/basic hydrolysis; store in anhydrous conditions .
- Photooxidation : Chromene core degrades under UV light; use amber vials .
Advanced - Accelerated stability studies : Conduct at 40°C/75% RH for 6 months with LC-MS monitoring .
- Lyophilization : Improve long-term stability by removing hydrolytic water .
What are the challenges in scaling synthesis from milligram to gram quantities?
Q. Advanced
- Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water) .
- Exothermic reactions : Use jacketed reactors to control temperature during acylation .
- Byproduct management : Optimize workup protocols to remove unreacted 2-methylpropanoyl chloride .
How do π-π stacking and hydrogen bonding contribute to enzyme inhibition?
Q. Basic
- π-π interactions : Chromene’s aromatic system binds hydrophobic enzyme pockets (e.g., COX-2) .
- Hydrogen bonds : The carboxamide NH forms bonds with catalytic residues (e.g., Asp in proteases) .
Advanced - Mutagenesis studies : Replace key residues (e.g., Tyr→Ala) to quantify interaction loss .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics .
What analytical techniques validate synthetic intermediates?
Q. Basic
- LC-MS : Monitor reaction progress and detect low-abundance intermediates .
- FT-IR : Confirm functional groups (e.g., imine C=N stretch at ~1600 cm⁻¹) .
Advanced - HRMS : Achieve <5 ppm mass accuracy for structural elucidation .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex intermediates .
How can pharmacokinetic properties be improved through structural analogs?
Q. Advanced
- LogP optimization : Introduce polar groups (e.g., -OH) to reduce lipophilicity .
- Metabolic stability : Replace labile imine with bioisosteres (e.g., oxazole) .
- Prodrug design : Mask carboxamide as ester for enhanced absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
